molecular formula C11H8BrNO4 B254807 6-bromo-8-methoxy-2-oxochromene-3-carboxamide

6-bromo-8-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B254807
M. Wt: 298.09 g/mol
InChI Key: KSTZYFKASUQUSA-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-2-oxochromene-3-carboxamide typically involves the bromination of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid followed by the formation of the carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and the reactions are carried out in solvents like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-8-methoxy-2-oxochromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved are still under investigation, but it is known to affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

6-bromo-8-methoxy-2-oxochromene-3-carboxamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

6-bromo-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C11H8BrNO4/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H2,13,14)

InChI Key

KSTZYFKASUQUSA-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N

Origin of Product

United States

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